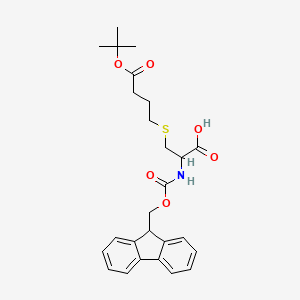![molecular formula C27H28N4O5 B12495798 Ethyl 4-(4-benzylpiperazin-1-yl)-3-{[(3-nitrophenyl)carbonyl]amino}benzoate](/img/structure/B12495798.png)
Ethyl 4-(4-benzylpiperazin-1-yl)-3-{[(3-nitrophenyl)carbonyl]amino}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(4-benzylpiperazin-1-yl)-3-{[(3-nitrophenyl)carbonyl]amino}benzoate is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(4-benzylpiperazin-1-yl)-3-{[(3-nitrophenyl)carbonyl]amino}benzoate typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Piperazine Ring: Starting with a benzylamine derivative, the piperazine ring is formed through cyclization reactions.
Introduction of the Nitro Group: The nitro group is introduced via nitration reactions using reagents like nitric acid.
Coupling Reactions: The final compound is formed through coupling reactions, where the piperazine derivative is reacted with a benzoate ester under specific conditions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of catalysts to speed up the reaction.
Temperature Control: Maintaining specific temperatures to ensure the desired reaction pathway.
Purification: Techniques like recrystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(4-benzylpiperazin-1-yl)-3-{[(3-nitrophenyl)carbonyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of the nitro group to an amine.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Organic solvents like dichloromethane, ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Studied for its interactions with biological systems.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4-(4-benzylpiperazin-1-yl)-3-{[(3-nitrophenyl)carbonyl]amino}benzoate involves its interaction with specific molecular targets. These may include:
Receptors: Binding to specific receptors in the body.
Enzymes: Inhibition or activation of enzymes.
Pathways: Modulation of biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-(4-methylpiperazin-1-yl)-3-{[(3-nitrophenyl)carbonyl]amino}benzoate
- Ethyl 4-(4-phenylpiperazin-1-yl)-3-{[(3-nitrophenyl)carbonyl]amino}benzoate
Uniqueness
Ethyl 4-(4-benzylpiperazin-1-yl)-3-{[(3-nitrophenyl)carbonyl]amino}benzoate is unique due to its specific structural features, such as the benzyl group on the piperazine ring and the nitro group on the phenyl ring, which may confer distinct biological activities and chemical properties.
Properties
Molecular Formula |
C27H28N4O5 |
|---|---|
Molecular Weight |
488.5 g/mol |
IUPAC Name |
ethyl 4-(4-benzylpiperazin-1-yl)-3-[(3-nitrobenzoyl)amino]benzoate |
InChI |
InChI=1S/C27H28N4O5/c1-2-36-27(33)22-11-12-25(30-15-13-29(14-16-30)19-20-7-4-3-5-8-20)24(18-22)28-26(32)21-9-6-10-23(17-21)31(34)35/h3-12,17-18H,2,13-16,19H2,1H3,(H,28,32) |
InChI Key |
IESSMZCAHPMEHT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)N2CCN(CC2)CC3=CC=CC=C3)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-(4-ethylpiperazin-1-yl)-3-[(thiophen-2-ylcarbonyl)amino]benzoate](/img/structure/B12495717.png)
![(5E)-1-(4-bromophenyl)-5-{1-[(2-methoxybenzyl)amino]ethylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B12495725.png)
![N-[(2,2,3,3,7,7,8,8-octamethyl-1,4,6,9-tetraoxa-5lambda~5~-phosphaspiro[4.4]non-5-yl)methyl]-N-(propan-2-yl)propan-2-amine](/img/structure/B12495728.png)

![2-(1-benzyl-2-methyl-1H-indol-3-yl)-N'-[(1Z)-3-hydroxy-5,5-dimethylcyclohex-2-en-1-ylidene]acetohydrazide](/img/structure/B12495730.png)
![3-ethyl-N-[4-(propan-2-yl)phenyl][1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B12495737.png)
![3,4-dimethoxy-N-{[5-({2-[(3-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B12495748.png)
![Ethyl 3-{[(4-methoxyphenoxy)acetyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12495757.png)
![1-(4-Methoxyphenyl)-3-[4-(phenylcarbonyl)phenyl]urea](/img/structure/B12495759.png)
![3-chloro-N-{3-[(3,5-dichlorophenyl)amino]quinoxalin-2-yl}benzenesulfonamide](/img/structure/B12495767.png)

![2-[(5-benzyl-4-ethyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-iodo-2-methylphenyl)acetamide](/img/structure/B12495775.png)
![2-acetamido-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid](/img/structure/B12495777.png)
![2-(1H-indol-3-yl)-1-[4-(pyridin-2-yl)piperazin-1-yl]ethanone](/img/structure/B12495781.png)
